1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group and a benzothiazole ring in its structure contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with trifluoroacetic acid to form the benzothiazole core. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product .
Industrial production methods often involve optimizing these reactions for scale, using catalysts and solvents that enhance yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can significantly improve the efficiency of the process .
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzothiazole ring can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide can be compared with other compounds containing trifluoromethyl and benzothiazole groups:
1-[4-(Trifluoromethyl)phenyl]piperazine: Similar in structure but lacks the benzothiazole ring, resulting in different biological activity.
2-(Trifluoromethyl)benzothiazole: Contains the benzothiazole ring but lacks the piperidine carboxamide group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity not observed in its analogs .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS/c15-14(16,17)9-2-1-3-10-11(9)19-13(22-10)20-6-4-8(5-7-20)12(18)21/h1-3,8H,4-7H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSMMVAODACTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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